FABP4 Inhibitory Potency: 4-Amino-6-(2-methylphenyl)pyridazin-3(2H)-one vs. 4-Amino-6-phenylpyridazin-3(2H)-one
In a study optimizing the 4-amino-pyridazin-3(2H)-one scaffold for fatty acid-binding protein 4 (FABP4) inhibition, the 2-methylphenyl substituted derivative exhibited an IC50 of 2.97 μM, whereas the unsubstituted phenyl analog showed an IC50 of 23.18 μM, representing a 7.8-fold improvement in potency [1].
| Evidence Dimension | FABP4 inhibition IC50 |
|---|---|
| Target Compound Data | 2.97 μM |
| Comparator Or Baseline | 4-amino-6-phenylpyridazin-3(2H)-one: 23.18 μM |
| Quantified Difference | 7.8-fold lower IC50 |
| Conditions | In vitro FABP4 inhibition assay |
Why This Matters
The 7.8-fold lower IC50 demonstrates that the 2-methylphenyl substituent is critical for potent FABP4 inhibition, making this compound the preferred choice for projects targeting FABP4-mediated pathways.
- [1] Crocetti L, et al. Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Pharmaceuticals. 2022;15(11):1351. View Source
